Technical Guide to Senecionine N-oxide-D3: Structure, Metabolism, and Analysis
Technical Guide to Senecionine N-oxide-D3: Structure, Metabolism, and Analysis
This technical guide provides a comprehensive overview of Senecionine N-oxide-D3, a deuterated analogue of the naturally occurring pyrrolizidine alkaloid, Senecionine N-oxide. This document is intended for researchers, scientists, and professionals in drug development and toxicology.
Chemical Structure and Properties
Senecionine N-oxide-D3 is the deuterium-labeled form of Senecionine N-oxide.[1] The deuterium atoms are typically introduced to provide a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry, which is crucial in pharmacokinetic and metabolic studies.[2]
The chemical formula for Senecionine N-oxide-D3 is C18H22D3NO6.[3][4]
Chemical Structure of Senecionine N-oxide (non-deuterated)
Note: The exact position of the three deuterium atoms (D) in commercially available standards may vary and should be confirmed from the supplier's certificate of analysis.
Quantitative Data
The following table summarizes the key quantitative data for Senecionine N-oxide-D3 and its non-deuterated counterpart.
| Property | Value (Senecionine N-oxide-D3) | Value (Senecionine N-oxide) |
| Molecular Formula | C18H22D3NO6 | C18H25NO6 |
| Molecular Weight | 354.41 g/mol | 351.39 g/mol |
| Appearance | Solid, White to Off-White | Solid, White to Off-White |
| Solubility | Slightly soluble in Chloroform | Data not readily available |
| Storage Temperature | -20°C | -20°C |
| Unlabeled CAS Number | 13268-67-2 | 13268-67-2 |
Metabolic Pathways and Mechanism of Action
Senecionine N-oxide is the primary and less toxic form of the pyrrolizidine alkaloid synthesized in the roots of plants such as Senecio vulgaris.[1][5] However, its toxicity is manifested through metabolic activation in the liver.
Following ingestion, Senecionine N-oxide can be reduced to its tertiary amine form, senecionine, by gut microbiota and hepatic enzymes.[5] Senecionine is then metabolized by cytochrome P450 (CYP450) monooxygenases in the liver.[1] This process involves the desaturation of the pyrrolizidine ring to form a highly reactive pyrrolic ester.[1]
This electrophilic metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to hepatotoxicity, carcinogenicity, and potential organ damage.[1] Detoxification pathways for senecionine include N-oxidation back to Senecionine N-oxide and hydrolysis of the ester bonds.[1]
Metabolic Pathway Diagram
The following diagram illustrates the key metabolic pathways of Senecionine N-oxide.
Caption: Metabolic pathway of Senecionine N-oxide.
Experimental Protocols
A detailed experimental protocol for the chemical synthesis of Senecionine N-oxide-D3 is not publicly available, as the synthesis of isotopically labeled standards is often a proprietary process. However, a validated analytical method for the quantification of Senecionine N-oxide is crucial for research in this area. The following section details a representative experimental protocol for the analysis of Senecionine N-oxide in a biological matrix (e.g., honey) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of Senecionine N-oxide by LC-MS/MS
This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in complex matrices.
Objective: To quantify the concentration of Senecionine N-oxide in a given sample using a stable isotope-labeled internal standard (Senecionine N-oxide-D3).
Materials:
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Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
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Reagents: Ammonium hydroxide (NH4OH).
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Standards: Senecionine N-oxide, Senecionine N-oxide-D3 (internal standard).
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Equipment:
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High-Performance Liquid Chromatography (HPLC) system.
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
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Analytical column: Reverse phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
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Vortex mixer, centrifuge, analytical balance.
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pH meter.
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Syringe filters (0.22 µm).
-
Procedure:
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Standard Preparation:
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Prepare stock solutions of Senecionine N-oxide and Senecionine N-oxide-D3 in methanol at a concentration of 1 mg/mL.
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Perform serial dilutions of the Senecionine N-oxide stock solution to prepare a series of calibration standards.
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Prepare a working solution of the internal standard (Senecionine N-oxide-D3) at a suitable concentration.
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-
Sample Preparation (e.g., Honey):
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Weigh 1 gram of the honey sample into a centrifuge tube.
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Add a known amount of the Senecionine N-oxide-D3 internal standard solution.
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Add 8 mL of deionized water and vortex until the honey is completely dissolved.
-
Adjust the pH of the solution to 9.5 with ammonium hydroxide.
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
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-
LC-MS/MS Analysis:
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HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Column Temperature: 40°C.
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-
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Senecionine N-oxide: Monitor the precursor ion [M+H]+ and at least two product ions.
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Senecionine N-oxide-D3: Monitor the corresponding precursor and product ions.
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-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte (Senecionine N-oxide) and the internal standard (Senecionine N-oxide-D3).
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of Senecionine N-oxide in the samples by interpolating their peak area ratios from the calibration curve.
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Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Conclusion
Senecionine N-oxide-D3 is an indispensable tool for the accurate quantification of its non-deuterated, toxic counterpart in various matrices. Understanding its chemical properties, metabolic fate, and the analytical methods for its detection is critical for assessing the risks associated with exposure to pyrrolizidine alkaloids. The metabolic activation of Senecionine N-oxide to a reactive pyrrolic species underscores the importance of sensitive analytical methods to monitor its presence in food, herbal remedies, and other consumer products. The provided LC-MS/MS protocol offers a robust framework for such analyses, enabling researchers to conduct precise toxicological and pharmacokinetic studies.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Senecionine N-oxide | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 5. Senecionine N-oxide – a Tertiary Amine Oxide_Chemicalbook [chemicalbook.com]
